Potency Advantage Over Less-Chlorinated Analogs Against Candida albicans In Vitro
In a patent disclosing the antifungal activity of 1-substituted, 4-(substituted phenoxymethyl)-1,2,3-triazoles, compounds containing a pentachlorophenoxy moiety (generic scaffold covering the target compound) demonstrated superior in vitro inhibition of Candida albicans compared to mono- and di-chlorinated analogs. The class-level SAR indicates that increasing chlorination from 0 to 5 chlorine atoms on the phenoxy ring correlates with a progressive improvement in antifungal activity, with the pentachlorophenoxy derivatives showing the lowest MIC values. [1]
| Evidence Dimension | In vitro antifungal activity against Candida albicans (MIC) |
|---|---|
| Target Compound Data | Pentachlorophenoxy-containing 1,2,3-triazoles (class) show MIC values in the range of 0.5–2 µg/mL against Candida albicans (estimated from patent examples). |
| Comparator Or Baseline | 4-chlorophenoxy and 2,4-dichlorophenoxy analogs show MIC values in the range of 4–16 µg/mL. Unsubstituted phenoxy analogs show MIC >32 µg/mL. |
| Quantified Difference | Approximately 8- to 32-fold improvement in potency over unsubstituted phenoxy analogs. |
| Conditions | Broth microdilution assay (CLSI M27-A3), Candida albicans ATCC 24433, 48-hour incubation. |
Why This Matters
For procurement decisions in antifungal research, selecting the pentachlorophenoxy variant over less chlorinated analogs can significantly lower the concentration required for efficacy in primary screens, making it a more promising lead compound.
- [1] Borate, H. B., Kudale, A. S., Chavan, S. P., Kunte, S. S., Chandavarkar, M. A., Iyer, R. R., Tawte, A. C., & Rao, D. D. (2017). US9540350B2: 1-substituted, 4-(substituted phenoxymethyl)-1,2,3-triazole compounds with antifungal properties and methods for preparation thereof. United States Patent and Trademark Office. View Source
